Home > Products > Screening Compounds P112818 > Esomeprazole (magnesium salt)
Esomeprazole (magnesium salt) -

Esomeprazole (magnesium salt)

Catalog Number: EVT-10932165
CAS Number:
Molecular Formula: C17H18MgN3O3S+
Molecular Weight: 368.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esomeprazole magnesium salt is a pharmaceutical compound derived from esomeprazole, which is a proton pump inhibitor used primarily to treat gastroesophageal reflux disease and other conditions involving excessive stomach acid. Esomeprazole is the S-enantiomer of omeprazole, and its magnesium salt form enhances solubility and stability, making it suitable for various formulations. The compound is classified under the category of proton pump inhibitors, which function by inhibiting the hydrogen-potassium ATPase enzyme system at the surface of the gastric parietal cells, thereby reducing gastric acid secretion.

Source and Classification

Esomeprazole magnesium is sourced from the synthesis of esomeprazole combined with magnesium salts. The classification of this compound falls within the therapeutic category of gastrointestinal agents, specifically proton pump inhibitors. It is recognized for its effectiveness in treating acid-related disorders and is often prescribed in both tablet and injectable forms.

Synthesis Analysis

Methods

The synthesis of esomeprazole magnesium typically involves several methods that include:

  1. Salification Reaction: This method involves dissolving esomeprazole potassium in water and adding an inorganic magnesium salt solution. The reaction is conducted under controlled temperatures to facilitate crystallization.
  2. Crystallization Techniques: Techniques such as cooling crystallization and solvent evaporation are employed to obtain high-purity crystals of esomeprazole magnesium trihydrate or other hydrates.

Technical Details

One notable method described in patent literature involves dissolving esomeprazole potassium in water, followed by the addition of a benign solvent such as methanol. An inorganic magnesium salt solution is then introduced gradually while maintaining specific temperature conditions (35-50 °C) to promote crystallization. This process enhances yield and crystallinity, resulting in a product that is easier to filter and dry .

Molecular Structure Analysis

Structure

The molecular formula for esomeprazole magnesium is C34H36MgN6O6S2C_{34}H_{36}MgN_{6}O_{6}S_{2}. The structure consists of a benzimidazole core with a sulfoxide functional group, which contributes to its pharmacological activity.

Data

  • Molecular Weight: Approximately 766 g/mol for the trihydrate form.
  • Crystallography: Esomeprazole magnesium can crystallize in various hydrate forms, with studies indicating structures such as tetrahydrates and trihydrates depending on the synthesis conditions .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of esomeprazole magnesium includes:

  1. Salification: The reaction between esomeprazole potassium and an inorganic magnesium salt leads to the formation of esomeprazole magnesium, releasing potassium ions.
  2. Dehydration Reactions: Upon heating or drying, various hydrate forms can lose water molecules, altering their physical properties.

Technical Details

The synthesis process must be carefully controlled to avoid unwanted side reactions that could lead to impurities or lower yields. For instance, maintaining appropriate pH levels during salification is crucial for maximizing product purity .

Mechanism of Action

Esomeprazole exerts its pharmacological effects by irreversibly binding to the hydrogen-potassium ATPase enzyme system located in the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.

Process

  • Inhibition of Proton Pump: By blocking this enzyme system, esomeprazole effectively reduces both basal and stimulated gastric acid secretion.
  • Pharmacokinetics: The onset of action typically occurs within one hour after administration, with a duration that can last up to 24 hours .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Esomeprazole magnesium typically appears as white to off-white crystalline powder.
  • Solubility: It exhibits low solubility in water but improved solubility when formulated as a magnesium salt.

Chemical Properties

  • Stability: The compound shows stability under normal storage conditions but may degrade upon exposure to moisture or high temperatures.
  • Melting Point: The melting point varies based on the hydrate form but generally ranges between 140-160 °C.

Relevant data indicates that hydration levels significantly affect both solubility and stability profiles, making careful formulation essential for therapeutic efficacy .

Applications

Esomeprazole magnesium is primarily used in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: It alleviates symptoms associated with excessive stomach acid.
  • Management of Peptic Ulcers: By reducing gastric acidity, it promotes healing of ulcers.
  • Prevention of Acid-related Disorders: It is also used prophylactically in patients at risk for acid-related complications due to long-term nonsteroidal anti-inflammatory drug use .
Synthesis and Structural Optimization of Esomeprazole Magnesium Salt

Stereoselective Synthesis Pathways for (S)-Omeprazole Derivatives

The core synthetic challenge for esomeprazole ((S)-omeprazole) lies in achieving high enantioselectivity at the sulfoxide chiral center. Industrial routes predominantly employ asymmetric catalysis using titanium(IV) alkoxides and chiral diol ligands. The modified Kagan oxidation protocol utilizes titanium tetraisopropoxide (Ti(OiPr)₄), (R,R)-(−)-diethyl tartrate (DET), and N,N-diisopropylethylamine (DIPEA) to convert prochiral omeprazole sulfide (4.1.9) directly to esomeprazole with enantiomeric excess (ee) values exceeding 99.4% [1] [6]. This system exploits the Lewis acidic titanium center to coordinate both the sulfide substrate and the hydroperoxide oxidant (e.g., tert-butyl hydroperoxide, TBHP), with the chiral tartrate dictating the approach trajectory to favor S-sulfoxide formation [6].

Critical parameters include:

  • Temperature: Reactions conducted at 5–10°C minimize racemization and over-oxidation to sulfone impurities (<0.8%) [6].
  • Solvent: Dichloromethane optimizes catalyst solubility and reaction homogeneity.
  • Base Additive: DIPEA (1.0–1.2 equiv.) enhances enantioselectivity by modulating titanium coordination geometry [6].

Table 1: Catalytic Asymmetric Oxidation Conditions and Outcomes

Catalyst SystemOxidantTemperature (°C)Reaction Time (h)ee (%)Yield (%)
Ti(OiPr)₄/(R,R)-DET/DIPEATBHP (70% aq.)5–102.0–2.599.43–99.6588.2–93.2 [6]
Ti(OiPr)₄/(R,R)-DETCumene hydroperoxide25494.085.0 [1]

Alternative routes like biocatalytic oxidation exist but face scalability limitations due to enzyme stability and reaction throughput [6].

Magnesium Salt Formation: Ligand Coordination and Hydration Dynamics

Esomeprazole magnesium salt formation is a crystallization-driven process governed by magnesium's affinity for nitrogen and oxygen donors. Single-crystal X-ray diffraction reveals that in the tetrahydrate solvate (space group P6₃), magnesium adopts an octahedral coordination sphere: each Mg²⁺ ion binds to three esomeprazole anions via the benzimidazolate N3 nitrogen and sulfoxide oxygen atoms, alongside three water molecules [2]. This results in a trinuclear complex with the formula [Mg₃(Esomeprazole)₆(H₂O)₆]·4H₂O·2C₄H₉OH, demonstrating that esomeprazole acts as a bidentate chelating ligand [2].

Hydration stability is critically influenced by crystallization conditions:

  • Trihydrate (Commercial Form): Prepared by reacting esomeprazole sodium with magnesium chloride (MgCl₂) in methanol/water mixtures, followed by slow cooling. This form exhibits superior stability (ΔG = −210 kJ/mol) and lower aqueous solubility (1.2 mg/mL) versus dihydrates or tetrahydrates, minimizing hydration state changes during storage [3] [6].
  • Hydration Dynamics: Dynamic vapor sorption (DVS) studies show that dried esomeprazole magnesium retains 2.0–2.3 water molecules and ≤0.3 molecules of 1-butanol (when crystallized from butanol/water). Water occupies stoichiometric sites in the lattice, while solvents like butanol reside in non-stoichiometric channels and are partially lost upon drying without collapsing the crystal structure [2].

Table 2: Hydration States and Stability of Esomeprazole Magnesium

Hydrate FormCoordination SolventsThermodynamic StabilityWater Solubility (mg/mL)Crystallization Solvent
Trihydrate3 H₂O (stoichiometric)High (ΔG = −210 kJ/mol)1.2Methanol/Water [3]
Tetrahydrate (butanol solvate)4 H₂O + 0.3 BuOHModerate2.81-Butanol/Water [2]
Dihydrate Form B2 H₂OLow4.5Ethanol/Water [3]

Comparative Analysis of Racemic vs. Enantiopure Synthesis Strategies

The choice between synthesizing racemic omeprazole followed by resolution versus direct enantioselective esomeprazole synthesis impacts yield, cost, and purity.

  • Racemic Route with Resolution:
  • Omeprazole sulfide oxidation with m-CPBA yields racemic omeprazole (~90% yield).
  • Derivatization with (R)-(−)-mandelic acid forms diastereomeric salts.
  • Fractional crystallization separates the (S)-(−)-omeprazole mandelate salt (maximum theoretical yield: 50%).
  • Acid liberation and magnesium salt formation give esomeprazole magnesium (overall yield: ≤35%) [1] [6].Disadvantages: Chromatography is often required for diastereomer purification, solvent consumption is high (≥500 L/kg), and the sulfone impurity increases during resolution steps [6].
  • Enantioselective Catalysis:
  • Direct asymmetric oxidation of omeprazole sulfide achieves 88–93% yield and ≥99.4% ee in one step [6].
  • Omission of derivatization and resolution steps reduces solvent use by ~60% and eliminates mandelic acid costs.
  • Higher enantiopurity reduces the burden of (R)-isomer contamination (<0.1% vs. 0.5–1.0% in resolution) [1].

Economic analyses confirm enantioselective routes reduce production costs by 20–30% despite noble catalyst expenses, primarily through yield enhancement and waste minimization [6].

Industrial-Scale Production: Yield Optimization and Impurity Profiling

Scale-up of esomeprazole magnesium synthesis necessitates stringent control over crystallization kinetics, solvent selection, and impurity suppression. Key process refinements include:

  • Crystallization Optimization:
  • Solvent Systems: Methanol/water (4:1 v/v) enables high-yield trihydrate crystallization (≥95% purity) via slow cooling (0.5°C/min) to induce uniform nucleation and minimize solvent inclusion [3].
  • Anti-Solvent Addition: Controlled water addition to esomeprazole magnesium in 1-butanol generates tetrahydrate with defined particle size (D₉₀ < 50 µm), enhancing filtration efficiency [2] [3].
  • Temperature Cycling: Repeated warming (40°C) and cooling (5°C) cycles in methanol/water improve crystal habit and reduce solvent entrapment [3].

  • Impurity Profiling and Control:Major impurities arise from over-oxidation (sulfone), hydrolysis (pyridine N-oxide), and residual solvents. Mitigation strategies include:

  • Sulfone Impurity: Maintain TBHP stoichiometry ≤1.05 equiv. and reaction temperature ≤10°C to limit sulfone to <0.1% [1] [6].
  • Residual Solvents: Use toluene or ethyl acetate (Class 3 solvents) for washes to reduce methanol/butanol below ICH Q3C limits (<3000 ppm) [1] [3].
  • Hydration Uniformity: Store crystals at 25°C/60% RH to stabilize the trihydrate form and prevent dehydration/rehydration defects [3].

Table 3: Critical Quality Attributes and Process Controls in Manufacturing

Critical Quality AttributeAcceptance CriterionProcess Control Strategy
Enantiomeric excess (ee)≥99.0%Chiral catalyst loading (5–7 mol%), DIPEA (1.1 equiv.), reaction T = 5–10°C [6]
Sulfone impurity≤0.15%TBHP stoichiometry (1.0–1.05 equiv.), reaction time ≤2.5 h [1]
Residual solvents≤3000 ppm (methanol)Toluene displacement washes, vacuum drying (40°C/20 mbar) [3]
Crystal formTrihydrateCrystallization from MeOH/H₂O (4:1), slow cooling (0.5°C/min) [3]

These optimizations enable commercial batches exceeding 500 kg with chemical purity ≥98.5% and chiral purity ≥99.5% [3] [6].

Properties

Product Name

Esomeprazole (magnesium salt)

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C17H18MgN3O3S+

Molecular Weight

368.7 g/mol

InChI

InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2/t24-;/m0./s1

InChI Key

VDGDWWUKRIBTIH-JIDHJSLPSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.